molecular formula C15H23IO3 B13488448 Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13488448
M. Wt: 378.25 g/mol
InChI Key: FMXQIWVBJWGSAP-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.1.1]hexane core with a 2-oxa bridge, an iodomethyl group at position 1, a cyclopentylmethyl substituent at position 3, and an ethyl ester at position 3.

Properties

Molecular Formula

C15H23IO3

Molecular Weight

378.25 g/mol

IUPAC Name

ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C15H23IO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)7-11-5-3-4-6-11/h11-12H,2-10H2,1H3

InChI Key

FMXQIWVBJWGSAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2CC3CCCC3)CI

Origin of Product

United States

Preparation Methods

Formation of the 2-Oxabicyclo[2.1.1]hexane Core

  • The bicyclic ether core is commonly synthesized via intramolecular cyclization or cycloaddition reactions involving appropriate precursors such as diols or unsaturated ethers.
  • Literature reports the use of dehydrative cyclization of δ-diols using Burgess reagent under mild conditions to afford oxabicyclic systems with high stereoselectivity.
  • Alternatively, [2+2] photocycloadditions or epoxide ring-opening strategies may be employed to build the bicyclic framework.

Iodomethylation at the 1-Position

  • The iodomethyl substituent is introduced by halogenation of a hydroxymethyl or methyl precursor at the 1-position .
  • A typical method involves treatment of a 1-(hydroxymethyl) derivative with iodinating reagents such as iodine with triphenylphosphine or N-iodosuccinimide (NIS) .
  • Careful control of reaction conditions is necessary to avoid over-iodination or side reactions.

Formation of the Ethyl Carboxylate

  • The ethyl ester group at the 4-position is generally introduced by esterification of the corresponding carboxylic acid or acid chloride with ethanol under acidic or basic catalysis.
  • Alternatively, the bicyclic core can be constructed from an ethyl ester-containing precursor to preserve the ester functionality throughout synthesis.

Example Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Notes
1 Cyclization to form 2-oxabicyclo[2.1.1]hexane Burgess reagent, mild heating Dehydrative cyclization of δ-diol precursor
2 Alkylation at 3-position Cyclopentylmethyl bromide, base (e.g., NaH) Nucleophilic substitution on 3-hydroxy intermediate
3 Iodomethylation at 1-position N-iodosuccinimide (NIS), mild solvent (e.g., CH2Cl2) Selective halogenation of hydroxymethyl group
4 Esterification Ethanol, acid catalyst (e.g., H2SO4) or DCC coupling Formation of ethyl ester at 4-position

Analytical and Characterization Considerations

Summary Table of Preparation Methods and Key Reagents

Preparation Stage Methodology Typical Reagents Key Challenges
Bicyclic core formation Dehydrative cyclization Burgess reagent, δ-diols Stereoselectivity, ring strain
Cyclopentylmethyl introduction Nucleophilic substitution Cyclopentylmethyl bromide, base Regioselectivity, avoiding side reactions
Iodomethylation Halogenation of hydroxymethyl NIS, iodine reagents Selectivity, controlling over-iodination
Ester formation Esterification or coupling Ethanol, acid catalyst or DCC Maintaining ester integrity

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the bicyclic core or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent (Position 3) Substituent (Position 1) Molecular Weight (g/mol) Availability/Price (Source) Key Properties/Applications
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate None Iodomethyl 296.1 (estimated) 50 mg: €2,231; 500 mg: €2,541 Simpler structure; high cost suggests specialized use.
Ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3,4-Dichlorophenyl Iodomethyl ~430 (estimated) Not explicitly priced Aromatic substituent enhances lipophilicity and electron-withdrawing effects.
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3,3-Dimethyl Azidomethyl 252.3 (calculated) Discontinued Azide enables click chemistry applications.
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3-(Trifluoromethoxy)phenyl Iodomethyl 456.2 In stock (Aaron Chemicals) Trifluoromethoxy group adds polarity and metabolic stability.
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride None Amino (as hydrochloride) 207.7 Available (Parchem) Hydrochloride salt improves solubility; amino group enables derivatization.

Key Trends and Properties

  • Azidomethyl: Facilitates bioorthogonal reactions, making it valuable in probe synthesis .
  • Synthetic Accessibility : Iodomethyl-containing analogs (e.g., ) are commercially available but costly, suggesting challenging synthesis. Discontinued compounds (e.g., ) may reflect instability or low demand.
  • Stability : Iodomethyl groups are prone to nucleophilic substitution, whereas azides require careful handling due to shock sensitivity .

Biological Activity

  • Molecular Formula : C15H23IO3
  • Molecular Weight : Approximately 392.27 g/mol
  • Structure : The compound features a bicyclic structure that can influence its reactivity and interactions with biological targets.

Biological Activity Overview

While direct studies on the biological activity of ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate are sparse, compounds with similar structural features often exhibit significant biological properties. The presence of the iodomethyl group may enhance interactions with biological targets, potentially influencing various biochemical pathways.

Potential Biological Activities

  • Antimicrobial Properties : Many compounds containing halogen groups, such as iodomethyl, have been noted for their antimicrobial activities. This suggests that this compound may exhibit similar effects.
  • Anticancer Activity : Compounds with bicyclic structures are frequently investigated for anticancer properties due to their ability to interfere with cellular processes.
  • Enzyme Inhibition : The unique structure may allow this compound to act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to confirm this.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateC15H23IO3Similar iodomethyl substitution but differs in cycloalkane size
Ethyl 3-cyclobutylmethyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateC14H21IO3Smaller cyclobutyl group leads to different reactivity patterns

This table illustrates how variations in ring size and substituents can influence the chemical behavior and potential applications of similar compounds.

Q & A

What are the established synthetic routes for Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how do reaction conditions influence yield and purity?

Basic:
The compound is typically synthesized via photochemical [2+2] cycloaddition to construct the bicyclo[2.1.1]hexane core, followed by iodomethylation and esterification. Photochemical methods using mercury lamps (λ = 254–365 nm) are common, with yields highly dependent on solvent polarity and reaction time .

Advanced:
Optimization of the cycloaddition step requires balancing steric effects from the cyclopentylmethyl group and electronic factors. For example, using polar aprotic solvents (e.g., acetonitrile) enhances regioselectivity, while lower temperatures (0–5°C) minimize side reactions like over-iodination. Post-synthetic purification via column chromatography (hexane:ethyl acetate gradients) is critical to isolate the product from bicyclic byproducts .

What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Basic:
1H/13C NMR and high-resolution mass spectrometry (HRMS) are standard. Key NMR signals include the iodomethyl group (δ ~3.2–3.5 ppm, triplet) and the bicyclic protons (δ ~1.5–2.2 ppm, multiplet) . HRMS confirms molecular weight (e.g., [M+Na]+ expected at m/z 456.1955) .

Advanced:
X-ray crystallography resolves ambiguities in stereochemistry, particularly for the bicyclic core and substituent orientations. For dynamic systems, variable-temperature NMR can distinguish conformational isomers. Contradictions in NOESY data (e.g., unexpected cross-peaks) may arise from fluxional behavior, requiring DFT calculations to model low-energy conformers .

How does the iodomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Basic:
The iodomethyl group acts as a potent leaving group, enabling SN2 reactions with nucleophiles (e.g., azide, thiols). Reactions typically proceed in polar solvents (DMF or DMSO) at 50–80°C, with yields >70% for azide substitution .

Advanced:
Steric hindrance from the bicyclic framework can reduce reactivity. For example, bulky nucleophiles (e.g., tert-butoxide) show lower conversion rates. Computational studies (e.g., DFT) predict activation barriers for substitution pathways, guiding solvent and catalyst selection .

What role does this compound play in medicinal chemistry, particularly in drug scaffold design?

Basic:
The bicyclo[2.1.1]hexane core serves as a bioisostere for benzene rings, improving metabolic stability and reducing off-target effects. The iodomethyl group enables late-stage functionalization for structure-activity relationship (SAR) studies .

Advanced:
In kinase inhibitors, the rigid bicyclic structure enhances binding affinity by preorganizing pharmacophores. Case studies show that replacing benzene with this scaffold increases selectivity for EGFR mutants (e.g., T790M) by 10-fold .

How can researchers resolve contradictions in spectral data during structure elucidation?

Advanced:
Discrepancies between experimental and predicted NMR shifts often arise from anisotropic effects of the iodine atom. Using relativistic DFT methods (e.g., ZORA Hamiltonian) improves shift accuracy. For mass spectrometry, isotopic patterns of iodine (127I, 100%) help distinguish fragmentation pathways .

What computational tools are recommended for modeling the compound’s interactions with biological targets?

Advanced:
Molecular docking (AutoDock Vina) combined with molecular dynamics (GROMACS) predicts binding modes to proteins like cytochrome P450. Pharmacophore modeling (e.g., Phase) identifies critical interactions, such as hydrogen bonding with the ester carbonyl .

How does the compound’s stability vary under different storage conditions?

Basic:
The iodomethyl group is light-sensitive. Storage in amber vials at –20°C under inert gas (N2/Ar) prevents degradation. Purity decreases by ~5% per month if exposed to ambient light .

Advanced:
Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the ester group as the primary degradation pathway. LC-MS identifies degradation products (e.g., carboxylic acid derivatives), guiding formulation strategies .

What comparative studies exist between this compound and analogous bicyclic derivatives?

Advanced:
A 2024 study compared its reactivity with ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate. The cyclopentylmethyl variant showed 20% higher yields in SN2 reactions due to reduced steric bulk. However, the cycloheptyl analog exhibited superior thermal stability (Tdec >150°C vs. 120°C) .

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